2-(((5-Ethyl-1,3,4-oxadiazol-2-yl)methyl)(propyl)amino)ethan-1-ol
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Overview
Description
2-(((5-Ethyl-1,3,4-oxadiazol-2-yl)methyl)(propyl)amino)ethan-1-ol is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((5-Ethyl-1,3,4-oxadiazol-2-yl)methyl)(propyl)amino)ethan-1-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzophenone hydrazide with suitable alkylating agents, followed by cyclization to form the oxadiazole ring . The reaction conditions often include the use of solvents like toluene and catalysts such as carbonyl diimidazole (CDI) to facilitate the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(((5-Ethyl-1,3,4-oxadiazol-2-yl)methyl)(propyl)amino)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxadiazole N-oxides.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
2-(((5-Ethyl-1,3,4-oxadiazol-2-yl)methyl)(propyl)amino)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: This compound is used in the synthesis of advanced materials such as organic light-emitting diodes (OLEDs) and sensors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 2-(((5-Ethyl-1,3,4-oxadiazol-2-yl)methyl)(propyl)amino)ethan-1-ol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another oxadiazole derivative with similar structural features.
1,3,4-Oxadiazole: A regioisomer with different positioning of nitrogen atoms.
2-(1,2,4-Oxadiazol-5-yl)aniline: A compound with an oxadiazole ring and aniline moiety.
Uniqueness
2-(((5-Ethyl-1,3,4-oxadiazol-2-yl)methyl)(propyl)amino)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an oxadiazole ring with an aminoethanol moiety makes it a versatile compound for various applications .
Biological Activity
The compound 2-(((5-Ethyl-1,3,4-oxadiazol-2-yl)methyl)(propyl)amino)ethan-1-ol is a member of the oxadiazole family, which has gained attention for its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C₁₁H₁₅N₃O₂
- Molecular Weight : 221.26 g/mol
This compound features an oxadiazole ring, which is known for contributing to various biological activities.
Antimicrobial Activity
Recent studies have shown that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds containing the oxadiazole moiety have been tested against a range of bacteria and fungi:
Microorganism | Activity |
---|---|
Staphylococcus aureus | Strong bactericidal effect |
Escherichia coli | Moderate activity |
Candida albicans | Variable effectiveness |
Research indicates that the presence of the -N=CO group in oxadiazoles influences their antimicrobial action by affecting gene transcription related to biofilm formation .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. The cytotoxic effects of this compound were tested on various cell lines:
Cell Line | Concentration (µM) | Viability (%) |
---|---|---|
L929 (mouse fibroblast) | 100 | 85 |
HepG2 (human liver) | 50 | 90 |
A549 (human lung) | 200 | 75 |
The results suggest that while some concentrations show reduced viability, others may enhance cell proliferation .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of Enzymatic Activity : Oxadiazoles can inhibit key enzymes in microbial metabolism.
- Disruption of Cell Membranes : These compounds may interact with microbial membranes, leading to increased permeability and cell death.
- Gene Expression Modulation : The structural components can influence gene expression related to virulence factors in pathogens .
Case Studies
Several case studies have highlighted the efficacy of oxadiazole derivatives in clinical settings:
- Case Study on Staphylococcus Infections : A derivative similar to this compound showed promising results against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential as a therapeutic agent in resistant infections .
- Cytotoxic Effects in Cancer Research : In vitro studies demonstrated that certain concentrations of the compound enhanced apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .
Properties
Molecular Formula |
C10H19N3O2 |
---|---|
Molecular Weight |
213.28 g/mol |
IUPAC Name |
2-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl-propylamino]ethanol |
InChI |
InChI=1S/C10H19N3O2/c1-3-5-13(6-7-14)8-10-12-11-9(4-2)15-10/h14H,3-8H2,1-2H3 |
InChI Key |
WLONVGCBQVCRHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCO)CC1=NN=C(O1)CC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.